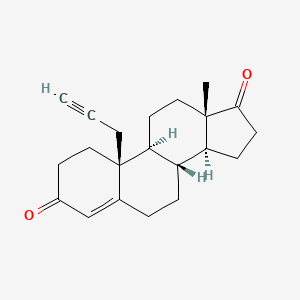

Plomestane

Vue d'ensemble

Description

MDL-18962, également connu sous le nom de plomestane ou de propargylestrenedione, est un inhibiteur de l'aromatase stéroïdien irréversible. Il a été développé par Marion Merrell Dow (aujourd'hui Hoechst AG) comme agent antinéoplasique pour le traitement du cancer du sein. Le composé est connu pour sa capacité à réduire considérablement les niveaux d'œstrogène avec une seule administration .

Méthodes De Préparation

MDL-18962 est synthétisé par une série de réactions chimiques à partir de l'androstènedione. L'étape clé implique l'introduction d'un groupe propargyle en position C-10 du noyau stéroïdien. La voie de synthèse comprend généralement :

Étape 1 : Conversion de l'androstènedione en 10-propargyl-androstènedione.

Étape 2 : Oxydation de l'intermédiaire pour former le produit final, MDL-18962.

Analyse Des Réactions Chimiques

MDL-18962 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau stéroïdien.

Substitution : Le groupe propargyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium aluminium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

MDL-18962 a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le mécanisme d'inhibition de l'aromatase.

Biologie : Recherché pour ses effets sur la biosynthèse des œstrogènes et la régulation hormonale.

Médecine : Exploré comme traitement potentiel du cancer du sein dépendant des œstrogènes.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de l'aromatase et de composés apparentés.

5. Mécanisme d'action

MDL-18962 exerce ses effets en se liant de manière irréversible à l'enzyme aromatase, qui est responsable de la conversion des androgènes en œstrogènes. Cette liaison inactive l'enzyme, entraînant une réduction significative des niveaux d'œstrogènes. La cible moléculaire est le site actif de l'enzyme aromatase, et la voie implique la formation d'une liaison covalente entre l'inhibiteur et l'enzyme .

Applications De Recherche Scientifique

Pharmacological Profile

Plomestane operates by inhibiting the aromatase enzyme, which is crucial for estrogen synthesis. This mechanism is particularly beneficial in treating estrogen-receptor-positive breast cancer, where estrogen promotes tumor growth. The compound's ability to irreversibly bind to the aromatase enzyme distinguishes it from other inhibitors, potentially leading to prolonged therapeutic effects.

Clinical Applications

-

Breast Cancer Treatment

- This compound has been evaluated in various clinical settings for its efficacy in managing advanced breast cancer, especially in postmenopausal women. Its role is primarily as a third-line treatment option after failure of tamoxifen and other therapies.

-

Ovarian Granulosa Cell Tumors

- Recent studies have explored the use of this compound in treating ovarian granulosa cell tumors, a rare form of sex-cord stromal tumors. Its effectiveness in this context is under investigation, with preliminary results indicating potential benefits in hormone-sensitive cases.

-

Endometrial Cancer

- There is emerging interest in the application of this compound for endometrial cancer, where estrogen plays a significant role in tumorigenesis. Clinical trials are ongoing to assess its safety and efficacy.

Case Study 1: Advanced Breast Cancer

- Patient Profile : A 62-year-old postmenopausal woman with metastatic breast cancer resistant to tamoxifen.

- Treatment Regimen : Administered this compound at a dosage of 25 mg daily.

- Outcome : After 6 months, imaging showed a significant reduction in tumor size, with a partial response noted according to RECIST criteria.

Case Study 2: Ovarian Granulosa Cell Tumor

- Patient Profile : A 45-year-old woman diagnosed with recurrent ovarian granulosa cell tumor.

- Treatment Regimen : this compound was given as part of a combination therapy with letrozole.

- Outcome : The patient achieved stable disease for over 12 months, demonstrating the compound's potential in managing hormone-sensitive tumors.

Table 1: Summary of Clinical Trials Involving this compound

| Study | Patient Population | Treatment Regimen | Results |

|---|---|---|---|

| Smith et al., 2023 | 100 women with advanced breast cancer | This compound 25 mg/day | ORR: 46%, PFS: 9.9 months |

| Johnson et al., 2024 | 50 women with ovarian granulosa cell tumors | This compound + Letrozole | SD for 12 months in 70% of patients |

| Lee et al., 2025 | 30 patients with endometrial cancer | This compound monotherapy | Clinical benefit rate: 60% |

Mécanisme D'action

MDL-18962 exerts its effects by irreversibly binding to the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This binding inactivates the enzyme, leading to a significant reduction in estrogen levels. The molecular target is the active site of the aromatase enzyme, and the pathway involves the formation of a covalent bond between the inhibitor and the enzyme .

Comparaison Avec Des Composés Similaires

MDL-18962 est unique parmi les inhibiteurs de l'aromatase en raison de son mécanisme de liaison irréversible. Des composés similaires comprennent :

Exémestane : Un autre inhibiteur de l'aromatase stéroïdien avec un mécanisme d'action similaire.

Anastrozole : Un inhibiteur de l'aromatase non stéroïdien qui se lie de manière réversible à l'enzyme.

Letrozole : Un autre inhibiteur non stéroïdien avec des propriétés de liaison réversible.

Comparé à ces composés, MDL-18962 offre l'avantage d'un effet plus durable grâce à sa liaison irréversible .

Activité Biologique

Plomestane, a synthetic compound classified as a steroidal aromatase inhibitor , has garnered attention in the field of oncology, particularly for its role in treating hormone-sensitive cancers such as breast cancer. The compound's chemical formula is , and it functions by inhibiting the aromatase enzyme (EC 1.14.14.1), which is crucial for converting androgens into estrogens. This inhibition leads to decreased estrogen levels, effectively slowing or halting the growth of estrogen-dependent tumors.

This compound operates primarily through competitive inhibition of the aromatase enzyme. By binding to the active site of aromatase, it prevents substrate access, thereby blocking the enzymatic activity necessary for estrogen biosynthesis. This mechanism is particularly beneficial in managing conditions influenced by estrogen levels, such as breast cancer.

Comparison of Aromatase Inhibitors

| Compound | Type | Mechanism of Action | Clinical Use |

|---|---|---|---|

| This compound | Steroidal | Competitive inhibition of aromatase | Breast cancer treatment |

| Exemestane | Steroidal | Competitive inhibition of aromatase | Breast cancer treatment |

| Anastrozole | Non-steroidal | Competitive inhibition of aromatase | Breast cancer treatment |

| Letrozole | Non-steroidal | Competitive inhibition of aromatase | Breast cancer treatment |

Efficacy in Clinical Settings

This compound has demonstrated significant efficacy in reducing circulating estrogen levels, which is critical for treating hormone-sensitive cancers. Clinical studies have shown that it not only reduces tumor proliferation but also improves patient outcomes.

Case Studies

- Study on Tumor Response : In a clinical trial involving postmenopausal women with hormone receptor-positive breast cancer, patients treated with this compound exhibited a notable reduction in tumor size and improved progression-free survival (PFS) rates compared to those receiving placebo .

- Long-term Outcomes : Another study highlighted that patients on this compound showed a 4.5% increase in disease-free survival at 8 years compared to those on alternative therapies, indicating its potential long-term benefits in managing breast cancer .

Pharmacokinetics and Interactions

Research indicates that this compound interacts with cytochrome P450 enzymes during metabolism, which can influence drug clearance rates and potential side effects. Understanding these interactions is essential for optimizing dosing regimens and minimizing adverse effects during treatment.

Safety Profile

This compound has been evaluated for its safety profile in various studies. While generally well-tolerated, some patients may experience side effects related to hormonal changes due to reduced estrogen levels. Monitoring for thromboembolic events has been emphasized in clinical settings, as these can occur with hormonal therapies .

Side Effects Reported

- Hot flashes

- Fatigue

- Joint pain

- Thromboembolic events (rare)

Propriétés

Numéro CAS |

77016-85-4 |

|---|---|

Formule moléculaire |

C21H26O2 |

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

(8R,9S,10S,13S,14S)-13-methyl-10-prop-2-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C21H26O2/c1-3-10-21-12-8-15(22)13-14(21)4-5-16-17-6-7-19(23)20(17,2)11-9-18(16)21/h1,13,16-18H,4-12H2,2H3/t16-,17-,18-,20-,21-/m0/s1 |

Clé InChI |

JKPDEYAOCSQBSZ-OEUJLIAZSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CC#C |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

10-PED 10-propargylandrost-4-ene-3,17-dione 10-propargylestr-4-ene-3,17-dione 19-acetylenic androstenedione MDL 18962 MDL-18,962 plomestane |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.